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molecular formula C13H12N4O2 B1331612 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 56025-86-6

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B1331612
M. Wt: 256.26 g/mol
InChI Key: NGGPQVDOOZWSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06214992B1

Procedure details

20 g (0.5 mol) of sodium hydroxide dissolved in 200 ml of water were added to a suspension of 83 g (0.5 mol) of 3-methylxanthine in 500 ml of methanol and the reaction mixture was stirred at 70° C. for one hour, then treated dropwise at the same temperature with 85.5 g (0.5 mol) of benzyl bromide and kept between 700 and 800 for 5 hours. The mixture was then cooled and filtered cold on a suction filter, the product was washed with water on the suction filter and dissolved hot in 1000 ml of 1N sodium hydroxide solution, filtered and slowly brought to pH 9.5 using 4N hydrochloric acid with stirring. The crystallizate was filtered off from the still warm solution, washed with water until chloride-free and dried in a vacuum drying oven overnight. Yield: 81.7 g (63.8% of theory); melting point: 263° C. C13H12N4O2 (MW=256.2 g/mol)
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
85.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][N:4]1[C:12]2[N:11]=[CH:10][NH:9][C:8]=2[C:7](=[O:13])[NH:6][C:5]1=[O:14].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O.CO>[CH2:15]([N:9]1[C:8]2[C:7](=[O:13])[NH:6][C:5](=[O:14])[N:4]([CH3:3])[C:12]=2[N:11]=[CH:10]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
83 g
Type
reactant
Smiles
CN1C(NC(C=2NC=NC12)=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
85.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 70° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
kept between 700 and 800 for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered cold on a suction
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
the product was washed with water on the suction
FILTRATION
Type
FILTRATION
Details
filter
DISSOLUTION
Type
DISSOLUTION
Details
dissolved hot in 1000 ml of 1N sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The crystallizate was filtered off from the still warm solution
WASH
Type
WASH
Details
washed with water until chloride-free
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
CUSTOM
Type
CUSTOM
Details
drying oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1C=NC=2N(C(NC(C12)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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